ML251

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

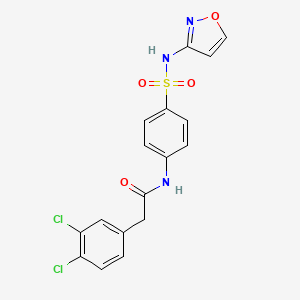

IUPAC Name |

2-(3,4-dichlorophenyl)-N-[4-(1,2-oxazol-3-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O4S/c18-14-6-1-11(9-15(14)19)10-17(23)20-12-2-4-13(5-3-12)27(24,25)22-16-7-8-26-21-16/h1-9H,10H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDVIFPYWYKRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of ML251

An In-depth Technical Guide on the Core Mechanism of Action of ML251: A Potent Inhibitor of Trypanosomal Phosphofructokinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a novel and potent nanomolar inhibitor of phosphofructokinase (PFK) from Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively.[1][2][3][4][5] In the infective bloodstream stage of these parasites, glycolysis is the sole source of ATP generation, making PFK a critical enzyme for their survival and a promising target for drug development.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, kinetic profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Phosphofructokinase

The primary mechanism of action of this compound is the potent and specific inhibition of the enzyme phosphofructokinase (PFK).[1][2][3] PFK catalyzes the phosphorylation of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate, a key committed step in the glycolytic pathway.[1] By inhibiting PFK, this compound disrupts the parasite's ability to generate ATP, leading to its death.[1][2]

Kinetic studies have revealed that a thiadiazole analogue of this compound acts as a competitive inhibitor with respect to the substrate fructose 6-phosphate (F6P) and exhibits mixed inhibition with respect to ATP.[1] This suggests that this compound or its analogues bind to the F6P binding site or a site that allosterically affects F6P binding on the PFK enzyme.

Signaling Pathway: Glycolysis in Trypanosoma brucei

The following diagram illustrates the central role of phosphofructokinase in the glycolytic pathway of T. brucei and the inhibitory action of this compound.

References

- 1. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 4. Item - Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - figshare - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

ML251 as a Potent and Selective Inhibitor of Trypanosoma brucei Phosphofructokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), a devastating disease caused by the parasite Trypanosoma brucei, remains a significant public health challenge in sub-Saharan Africa.[1][2] The parasite's unique reliance on glycolysis for ATP production in its bloodstream form presents a compelling therapeutic window.[1][3] Phosphofructokinase (PFK), a key regulatory enzyme in this pathway, has been identified as a promising drug target.[1][4] This document provides a comprehensive technical overview of ML251, a novel and potent small molecule inhibitor of T. brucei PFK (TbPFK).[1][5] We will delve into its mechanism of action, inhibitory activity, and the experimental methodologies used in its characterization, offering a valuable resource for researchers in the field of anti-trypanosomal drug discovery.

Introduction to Trypanosoma brucei Glycolysis as a Drug Target

The bloodstream form of Trypanosoma brucei is entirely dependent on glycolysis for its energy supply, making this metabolic pathway an attractive target for chemotherapeutic intervention.[1][3] Unlike their mammalian hosts, these parasites compartmentalize the initial seven enzymes of glycolysis within specialized peroxisome-like organelles called glycosomes.[6][7] This unique biological feature, along with structural differences in the enzymes themselves, provides an opportunity for the development of selective inhibitors.

Phosphofructokinase (PFK) catalyzes the committed step of glycolysis: the essentially irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][8] The critical role of PFK in parasite survival has been genetically validated, suggesting that its inhibition would be detrimental to the parasite.[1][8]

This compound: A Novel Inhibitor of T. brucei PFK

This compound is a para-amidosulfonamide that emerged from a quantitative high-throughput screening (qHTS) campaign as a potent inhibitor of TbPFK.[1][8] It represents a significant advancement in the search for selective anti-trypanosomal agents, being one of the first small molecules to demonstrate sub-micromolar inhibitory activity against this enzyme.[2][8]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogs has been determined through various enzymatic and cell-based assays. The key quantitative data are summarized in the tables below.

| Compound | Target | IC50 (nM) | Reference |

| This compound | T. brucei PFK | 370 | [8] |

| Analog 1 | T. brucei PFK | 410 | [2] |

| Analog 30 | T. brucei PFK | 160 | [1] |

| Analog 42 | T. brucei PFK | 200 | [1] |

Table 1: In vitro inhibitory activity of this compound and analogs against T. brucei PFK.

| Compound | Organism | ED50 (µM) | Reference |

| This compound | T. brucei | 16.3 | [8] |

| Analog 1 | T. brucei | 26.8 | [1] |

| Analog 30 | T. brucei | 16.3 | [1] |

Table 2: In vitro growth inhibition of this compound and analogs against bloodstream-form T. brucei.

Mechanism of Action

Kinetic studies have been performed to elucidate the mechanism by which this compound and its analogs inhibit TbPFK. These studies revealed a mixed mode of inhibition with respect to ATP and a competitive mode of inhibition with respect to F6P.[1][2] This suggests that this compound binds to the enzyme at a site that overlaps with or is allosterically coupled to the F6P binding site.

| Compound | Substrate | Mode of Inhibition | Ki (nM) | Ki' (nM) | Reference |

| Analog 42 | F6P | Competitive | 1.5 | - | [1] |

| Analog 42 | ATP | Mixed | - | 12.5 | [1] |

Table 3: Kinetic parameters of TbPFK inhibition by an this compound analog.

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.

T. brucei PFK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the PFK-catalyzed reaction.

-

Reaction Setup: The PFK reaction is carried out in a suitable buffer containing F6P, ATP, and the test compound.

-

ADP-Glo™ Reagent Addition: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the PFK reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated into ATP and to stimulate a luciferase-based reaction that produces a luminescent signal.

-

Signal Detection: The luminescence intensity, which is directly proportional to the ADP concentration and thus PFK activity, is measured using a luminometer. A decrease in luminescence indicates inhibition of PFK.[1][8]

T. brucei Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the viability of bloodstream-form T. brucei.

-

Cell Culture: T. brucei bloodstream forms (e.g., Lister 427 strain) are cultured in a suitable medium (e.g., modified Iscove's medium) supplemented with serum and other necessary components.[1][8]

-

Compound Treatment: The cultured parasites are incubated with serial dilutions of the test compound for a specified period (e.g., 72 hours).[8]

-

Viability Assessment: Parasite viability is determined using a suitable method, such as the addition of a resazurin-based reagent which is reduced by viable cells to a fluorescent product.[9]

-

Data Analysis: The fluorescence intensity is measured, and the half-maximal effective concentration (ED50) is calculated from the dose-response curve.[1]

Kinetic Mechanism of Inhibition Studies

These studies determine the mode of inhibition of the compound with respect to the enzyme's substrates.

-

Initial Velocity Measurements: The initial velocity of the PFK-catalyzed reaction is measured at various concentrations of one substrate (e.g., F6P) while keeping the other substrate (ATP) at a constant, saturating concentration. This is repeated for several different fixed concentrations of the inhibitor.

-

Lineweaver-Burk Plots: The data are plotted as double reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate concentration].

-

Analysis: The pattern of the lines on the Lineweaver-Burk plot indicates the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, lines that intersect on the y-axis are indicative of competitive inhibition.[1][2]

-

Secondary Plots: Secondary plots of the slopes or y-intercepts from the Lineweaver-Burk plots versus the inhibitor concentration are used to determine the inhibition constants (Ki and/or Ki').[1][2]

Visualizations

Glycolytic Pathway in Trypanosoma brucei

Caption: Glycolytic pathway in T. brucei highlighting the inhibition of PFK by this compound.

Experimental Workflow for TbPFK Inhibitor Screening

Caption: Workflow for the discovery and characterization of T. brucei PFK inhibitors.

Logical Relationship of this compound Inhibition

References

- 1. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycolysis in the African Trypanosome: Targeting Enzymes and Their Subcellular Compartments for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What controls glycolysis in bloodstream form Trypanosoma brucei? [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation and control of compartmentalized glycolysis in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]

Discovery of the Potent Anti-Trypanosomal Agent ML251: A High-Throughput Screening Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of ML251, a potent and selective inhibitor of phosphofructokinase (PFK) from the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. Identified through a quantitative high-throughput screening (qHTS) campaign of a large chemical library, this compound emerged as a promising lead compound for the development of novel therapeutics against these neglected tropical diseases. This document provides a comprehensive overview of the screening and validation process, including detailed experimental protocols, quantitative data analysis, and a visualization of the targeted metabolic pathway.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease transmitted by the tsetse fly, endemic in sub-Saharan Africa.[1] The causative agent, Trypanosoma brucei, relies entirely on glycolysis for ATP production in its bloodstream form, making the enzymes of this pathway attractive targets for drug discovery.[1] Phosphofructokinase (PFK), which catalyzes the committed step of glycolysis—the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate—is a particularly compelling target.[1] The discovery of this compound, a novel, potent, and selective inhibitor of T. brucei PFK (TbPFK), represents a significant advancement in the pursuit of new treatments for trypanosomal diseases.[2] This guide provides a detailed account of the high-throughput screening campaign and subsequent validation assays that led to the identification of this compound.

Data Presentation: Potency and Selectivity of this compound and Analogues

The inhibitory activity of this compound and its analogues against T. brucei PFK and their toxicity against cultured T. brucei bloodstream forms were quantified to establish a structure-activity relationship (SAR). The key quantitative data are summarized in the tables below.

| Compound | T. brucei PFK IC50 (µM)[3] | T. cruzi PFK IC50 (µM)[3] |

| This compound | 0.37 | 0.13 |

| Analogue 1 | 0.41 | - |

| Analogue 13 | >57 | - |

| Analogue 14 | 1.8 | - |

| Analogue 15 | 1.2 | - |

| Table 1: In vitro inhibitory activity of this compound and selected analogues against Trypanosoma PFK. |

| Compound | T. brucei (Lister 427) ED50 (µM)[2] |

| This compound | 16.3 |

| Analogue 1 | >50 |

| Table 2: In vitro toxicity of this compound and an analogue against bloodstream form Trypanosoma brucei. |

Experimental Protocols

High-Throughput Screening for TbPFK Inhibitors

The discovery of this compound was the result of a quantitative high-throughput screening (qHTS) campaign targeting T. brucei PFK.

Assay Principle: The screening assay utilized the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method that quantifies the amount of ADP produced in the PFK-catalyzed reaction. The assay is performed in two steps: first, the PFK reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal that is directly proportional to PFK activity. Inhibition of PFK results in a decrease in the luminescent signal.[2]

Detailed Protocol:

-

Compound Preparation: A library of 330,683 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) was screened at multiple concentrations.

-

Assay Plate Preparation: The assay was conducted in a 1536-well plate format.

-

Reagent Addition:

-

Dispense 25 nM of recombinant T. brucei PFK enzyme into each well.

-

Add test compounds at various concentrations.

-

Initiate the enzymatic reaction by adding a substrate mix containing fructose-6-phosphate (F6P) and ATP.

-

-

Incubation: Incubate the plates at room temperature for a defined period to allow the enzymatic reaction to proceed.

-

Signal Detection:

-

Add ADP-Glo™ Reagent to terminate the PFK reaction and deplete excess ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a suitable plate reader.

-

Data Analysis: Normalize the data using enzyme-free controls (representing 100% inhibition) and DMSO-only controls (representing 0% inhibition). Calculate the half-maximal inhibitory concentration (IC50) for active compounds.[2]

In Vitro Trypanosoma brucei Cytotoxicity Assay

The toxicity of this compound and its analogues against the bloodstream form of T. brucei (strain Lister 427) was determined to assess their whole-cell activity.

Assay Principle: The Alamar Blue® (resazurin) assay is a widely used method to assess cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The resulting fluorescence is proportional to the number of viable cells.[4][5]

Detailed Protocol:

-

Cell Culture: Culture T. brucei bloodstream form parasites in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Assay Plate Preparation: Seed the parasites into 384-well plates at an appropriate density.[4]

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO only) and a positive control for cell death.

-

Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions.

-

Alamar Blue Addition: Add Alamar Blue® reagent to each well and incubate for an additional 4-24 hours.[6][7]

-

Data Acquisition: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the half-maximal effective concentration (ED50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

High-Throughput Screening Workflow

Caption: High-throughput screening workflow for the identification of TbPFK inhibitors.

Trypanosoma brucei Glycolytic Pathway and Inhibition by this compound

Caption: Inhibition of the T. brucei glycolytic pathway by this compound.

Conclusion

The discovery of this compound through a rigorous high-throughput screening campaign has provided a valuable chemical probe and a promising starting point for the development of new drugs to combat trypanosomal diseases. This technical guide outlines the key methodologies and quantitative data that underpinned this discovery. The detailed protocols for the primary screening and secondary assays, along with the characterization of this compound's potency, provide a roadmap for researchers in the field of drug discovery for neglected diseases. The visualization of the targeted pathway highlights the critical role of phosphofructokinase in T. brucei metabolism and the mechanism of action of this novel inhibitor. Further optimization of the this compound scaffold holds the potential to deliver a new generation of safe and effective treatments for Human African Trypanosomiasis and Chagas disease.

References

- 1. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 7. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

The Structure-Activity Relationship of ML251 and its Analogs: A Technical Guide to Potent Inhibitors of Trypanosomal Phosphofructokinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ML251, a potent inhibitor of phosphofructokinase (PFK) in Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively. Given the parasites' reliance on glycolysis for energy production, PFK presents a critical therapeutic target. This document summarizes the key quantitative data, details the experimental methodologies used in the discovery and characterization of this compound and its analogs, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The discovery of this compound began with a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR) against recombinant T. brucei PFK (TbPFK). The initial hit, a para-amidosulfonamide, was optimized to yield this compound and other potent analogs. The following tables summarize the inhibitory activity (IC50) of key compounds against both T. brucei and T. cruzi PFK.

Table 1: SAR of the Phenyl Sulfonamide Core [1]

| Compound | R Group | T. brucei PFK IC50 (μM) | T. cruzi PFK IC50 (μM) |

| 1 (Hit) | 3,4-dichloro | 1.1 | >57.5 |

| This compound (30) | 3,4-dichloro | 0.37 | 0.41 |

| 2 | meta-substitution | >57.5 | >57.5 |

| 13 | 4-chloro | 1.9 | 3.5 |

| 14 | 3-chloro | 0.7 | 1.5 |

| 15 | phenyl | 9.5 | 15.1 |

| 17 | 4-fluoro | 2.1 | 4.2 |

| 18 | 4-bromo | 1.7 | 3.8 |

| 19 | 4-iodo | 1.6 | 3.6 |

| 20 | 4-methyl | 13.2 | 25.6 |

Table 2: SAR of the Heterocyclic Moiety [1]

| Compound | Heterocycle | R Group | T. brucei PFK IC50 (nM) | T. cruzi PFK IC50 (nM) |

| 39 | Thiazole | 3,4-dichloro | 79 | 41 |

| 40 | Thiazole | 4-chloro-3-fluoro | 24 | 120 |

| 41 | Thiadiazole | 3,4-dichloro | 85 | 65 |

| 42 | Thiadiazole | 4-chloro-3-fluoro | 15 | 120 |

Experimental Protocols

The identification and characterization of this compound and its analogs involved a series of key experiments. The detailed methodologies for these are outlined below.

Primary High-Throughput Screening: ADP-Glo™ Kinase Assay

The primary screen to identify inhibitors of T. brucei PFK was performed using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay measures the amount of ADP produced in the PFK-catalyzed reaction.

Principle: The assay is a two-step process. First, the PFK reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated by PFK is converted to ATP, which is then used by luciferase to produce a luminescent signal that is proportional to the initial PFK activity.

Protocol:

-

A library of 330,683 compounds was screened in 1536-well plates.

-

Each well contained recombinant T. brucei PFK.

-

The PFK reaction was initiated by the addition of substrates.

-

Compounds were added at six different concentrations ranging from 3.7 nM to 57.5 μM.[1]

-

After a defined incubation period, ADP-Glo™ Reagent was added to terminate the PFK reaction and deplete the remaining ATP.

-

Following a 40-minute incubation at room temperature, Kinase Detection Reagent was added.

-

After a 30-60 minute incubation, the luminescence was measured using a plate reader.

-

A decrease in luminescence compared to control wells indicated inhibition of PFK.

Hit Confirmation: Orthogonal ATP Depletion-Based Assay

Hits from the primary screen were confirmed using an orthogonal assay that also measures ATP consumption but with a different detection method. This helps to eliminate false positives that may interfere with the luciferase system of the primary assay.

Principle: This assay measures the amount of ATP remaining after the PFK reaction. A decrease in ATP concentration, and therefore a decrease in the luminescent signal, corresponds to PFK activity. Inhibitors of PFK will result in a higher ATP concentration and a stronger luminescent signal compared to uninhibited reactions.

Protocol:

-

Confirmed hits were re-tested in a concentration-response format.

-

The PFK enzymatic reaction was carried out in the presence of the compound.

-

At the end of the reaction, a reagent containing luciferase and luciferin was added.

-

The luminescent signal, which is proportional to the amount of ATP remaining, was measured.

-

An increase in luminescence indicated PFK inhibition.

In Vitro Trypanosoma brucei Growth Inhibition Assay

To determine the effect of the compounds on parasite viability, a whole-cell growth inhibition assay was performed.

Principle: This assay utilizes the metabolic activity of viable parasites to reduce a substrate (e.g., resazurin) into a fluorescent product. The intensity of the fluorescence is proportional to the number of living parasites.

Protocol:

-

Bloodstream form T. brucei brucei were cultured in a suitable medium (e.g., modified Iscove's medium) supplemented with fetal bovine serum.

-

The parasites were seeded into 96-well plates.

-

Compounds were added in a serial dilution.

-

The plates were incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

-

After incubation, a resazurin-based reagent was added to each well.

-

The plates were incubated for a further 2-4 hours to allow for the colorimetric change.

-

The fluorescence was measured using a plate reader.

-

The EC50 values (the concentration of compound that inhibits parasite growth by 50%) were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

Understanding the Binding Site of ML251 on Phosphofructokinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of ML251, a potent inhibitor of phosphofructokinase (PFK) from parasitic protozoa of the genus Trypanosoma. Given the critical role of glycolysis in the energy metabolism of these organisms, PFK represents a promising target for the development of novel therapeutics for diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of pertinent pathways and workflows.

Introduction to Phosphofructokinase as a Drug Target

Phosphofructokinase (PFK) is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP). In the bloodstream form of Trypanosoma brucei, the causative agent of sleeping sickness, glycolysis is the sole source of ATP production. This metabolic dependency makes trypanosomal PFK an attractive target for therapeutic intervention. The significant structural and mechanistic differences between the parasite and human PFK enzymes offer a window for the development of species-specific inhibitors with minimal off-target effects.

The Binding Site of this compound on Trypanosoma brucei PFK

While a co-crystal structure of this compound with T. brucei PFK is not publicly available, the binding site can be inferred from the crystal structure of the closely related and potent allosteric inhibitor, CTCB405, in complex with T. brucei PFK (PDB ID: 6QU4)[1]. This compound and CTCB405 are part of the same series of novel small molecule allosteric inhibitors of trypanosome PFK. These inhibitors bind to an allosteric pocket near the active site, which is not present in mammalian PFKs, explaining their high selectivity[2][3]. This allosteric site regulates the transition between the T-state (inactive) and R-state (active) of the enzyme[3].

The binding of these inhibitors stabilizes the inactive T-state, preventing the conformational changes necessary for substrate binding and catalysis. Kinetic studies have shown that this compound is competitive with the substrate fructose-6-phosphate (F6P), which is consistent with an allosteric mechanism that prevents the enzyme from adopting the F6P-receptive R-state.

Quantitative Data on PFK Inhibition

The inhibitory potency of this compound and related compounds has been characterized through various enzymatic assays. The following tables summarize the key quantitative data available.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | T. brucei PFK | 0.37 | [McNae et al., 2021] |

| This compound | T. cruzi PFK | 0.13 | [McNae et al., 2021] |

| CTCB405 | T. brucei PFK | 0.18 ± 0.03 | [3] |

| Compound | Parameter | Value | Conditions | Reference |

| This compound analogue | Ki (F6P) | 52 nM | [Brimacombe et al., 2013] | |

| This compound analogue | Ki' (ATP) | 240 nM | Saturating F6P | [Brimacombe et al., 2013] |

Experimental Protocols

The characterization of PFK inhibitors like this compound relies on robust enzymatic assays. The following is a detailed methodology for a typical phosphofructokinase inhibition assay using the ADP-Glo™ Kinase Assay platform.

Phosphofructokinase Inhibition Assay using ADP-Glo™

1. Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the PFK-catalyzed reaction. The assay is performed in two steps. First, the PFK reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial PFK activity.

2. Materials:

-

Recombinant T. brucei Phosphofructokinase

-

Fructose-6-phosphate (F6P)

-

Adenosine triphosphate (ATP)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% BSA)

-

384-well white, opaque assay plates

-

Luminometer

3. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme and Substrate Preparation: Prepare solutions of T. brucei PFK, F6P, and ATP in the assay buffer at appropriate concentrations.

-

Reaction Initiation:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the PFK enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 5 µL of a solution containing both F6P and ATP.

-

-

Enzymatic Reaction: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the PFK reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PFK into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the PFK activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Glycolytic Pathway in Trypanosoma brucei

Caption: The central role of Phosphofructokinase (PFK) in the glycolytic pathway of Trypanosoma brucei.

Experimental Workflow for IC50 Determination

Caption: A typical experimental workflow for determining the IC50 of a PFK inhibitor.

Logical Relationship of this compound Allosteric Inhibition

Caption: this compound binds to the inactive T-state of PFK, preventing its shift to the active R-state.

References

- 1. 6qu4 - Crystal Structure of Phosphofructokinase from Trypanosoma brucei in complex with an allosteric inhibitor ctcb405 - Summary - Protein Data Bank Japan [pdbj.org]

- 2. Frontiers | Metabolic insights into phosphofructokinase inhibition in bloodstream-form trypanosomes [frontiersin.org]

- 3. Metabolic insights into phosphofructokinase inhibition in bloodstream-form trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

ML251: A Competitive Inhibitor of Phosphofructokinase with Potent Anti-Trypanosomal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML251, a potent and selective inhibitor of phosphofructokinase (PFK) from the parasitic protists Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. In the bloodstream form, these parasites are entirely dependent on glycolysis for ATP production, making the enzymes of this pathway attractive targets for therapeutic intervention. This compound exhibits nanomolar inhibitory activity against T. brucei PFK and demonstrates a competitive mechanism of action with respect to the substrate fructose 6-phosphate. This document details the biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism within the context of the trypanosomal glycolytic pathway.

Introduction: Phosphofructokinase as a Drug Target in Trypanosomes

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe and often fatal disease endemic to sub-Saharan Africa, caused by the parasite Trypanosoma brucei. The bloodstream form of this parasite relies exclusively on glycolysis for its energy supply, breaking down glucose to pyruvate.[1] A key regulatory enzyme in this pathway is phosphofructokinase (PFK), which catalyzes the irreversible conversion of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate (F1,6BP).[1] The critical role of PFK in trypanosomal energy metabolism makes it a promising target for the development of novel anti-trypanosomal drugs.[1][2]

This compound is a novel small molecule inhibitor identified through high-throughput screening, demonstrating potent and selective inhibition of T. brucei and T. cruzi PFK.[1][2] Its mechanism of action, competitive inhibition with F6P, provides a clear biochemical basis for its anti-parasitic activity.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity and in vitro ADME properties.

Table 1: Inhibitory Activity of this compound against Phosphofructokinase

| Target Enzyme | IC50 (nM) |

| Trypanosoma brucei PFK | 15 |

| Trypanosoma cruzi PFK | 41 |

Data sourced from Brimacombe et al. (2013).[1]

Table 2: Cellular Activity of this compound

| Cell Line | EC50 (µM) |

| Trypanosoma brucei brucei | Not explicitly found, but a related analog showed micromolar activity. |

| KB-3-1 (human cervical carcinoma) | > 57 |

| MRC-5 (human lung fibroblast) | > 57 |

Data interpretation based on available probe reports and related publications.[4]

Table 3: In Vitro ADME Properties of this compound and a Related Analog (42)

| Parameter | This compound | Analog 42 |

| Solubility (PBS, pH 7.4) (µM) | 10.8 | 1.8 |

| Human Liver Microsomal Stability (t½, min) | >60 | >60 |

| Mouse Liver Microsomal Stability (t½, min) | 16.7 | 10.7 |

| Plasma Protein Binding (Human, % bound) | 98.6 | 99.4 |

| Plasma Protein Binding (Mouse, % bound) | 98.4 | 99.1 |

| Plasma Stability (Human, % remaining at 5h) | 104 | 102 |

| Plasma Stability (Mouse, % remaining at 5h) | 101 | 99 |

Data sourced from Brimacombe et al. (2013).[1]

Signaling Pathways and Experimental Workflows

Glycolytic Pathway in Trypanosoma brucei

The following diagram illustrates the glycolytic pathway in the bloodstream form of T. brucei, highlighting the role of PFK and the inhibitory action of this compound.

Caption: Glycolytic pathway in T. brucei indicating this compound's competitive inhibition of PFK.

Experimental Workflow for PFK Inhibition Assay

This diagram outlines the general workflow for determining the IC50 of this compound against PFK.

Caption: Workflow for determining the IC50 of this compound against phosphofructokinase.

Logical Relationship of this compound's Action

This diagram illustrates the logical cascade from PFK inhibition to parasite death.

Caption: Logical flow from this compound-mediated PFK inhibition to parasite death.

Experimental Protocols

Phosphofructokinase (PFK) Inhibition Assay

This protocol is a synthesized representation based on standard coupled spectrophotometric assays for PFK activity.

Objective: To determine the IC50 value of this compound against T. brucei PFK.

Principle: PFK activity is measured by coupling the production of fructose 1,6-bisphosphate to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm. The reaction is coupled through the sequential action of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

Materials:

-

Recombinant T. brucei PFK

-

This compound

-

Fructose 6-phosphate (F6P)

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Aldolase

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a master mix containing F6P, ATP, NADH, and the coupling enzymes (aldolase, TPI, GDH). The final concentrations in the well should be optimized, but typical starting points are: 1 mM F6P, 1 mM ATP, 0.2 mM NADH, and excess coupling enzymes.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Assay Setup: To the wells of a 96-well plate, add:

-

x µL of this compound dilution (or buffer for control)

-

y µL of PFK enzyme solution

-

z µL of the reagent mix to initiate the reaction. The final volume in each well should be constant (e.g., 200 µL).

-

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Trypanosoma brucei Growth Inhibition Assay

This protocol is a synthesized representation based on standard cell-based assays for anti-trypanosomal drug screening.[5]

Objective: To determine the EC50 value of this compound against bloodstream form T. brucei.

Principle: The viability of T. brucei in culture is assessed after a period of incubation with the test compound. Cell viability can be determined using a metabolic indicator dye, such as resazurin, which is reduced by viable cells to the fluorescent product resorufin.

Materials:

-

Bloodstream form Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

Complete HMI-9 medium supplemented with serum

-

This compound

-

Resazurin sodium salt solution

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture T. brucei in complete HMI-9 medium at 37°C in a 5% CO₂ incubator to a logarithmic growth phase.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium.

-

Assay Setup:

-

Adjust the density of the T. brucei culture to a starting concentration of approximately 2 x 10⁴ cells/mL.

-

In a 96-well plate, add 100 µL of the cell suspension to each well.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]

-

Viability Assessment:

-

Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.[5]

-

Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only) from all readings.

-

Calculate the percent inhibition of growth for each this compound concentration relative to the untreated control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the role of phosphofructokinase in the energy metabolism of Trypanosoma. Its potent and selective inhibition of the parasite's PFK, coupled with its competitive mechanism of action with fructose 6-phosphate, underscores the potential of targeting glycolysis for the development of new therapies for Human African Trypanosomiasis and Chagas disease. The data and protocols presented in this guide provide a solid foundation for further research into this compound and its analogs as potential drug candidates. The favorable in vitro ADME profile of this compound, particularly its high microsomal stability, suggests that it is a promising starting point for lead optimization efforts. Further studies are warranted to evaluate its in vivo efficacy and pharmacokinetic properties.

References

- 1. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 13, Evaluation of substrate competition of this compound with F6P and ATP in Tb PFK - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Figure 8, Cytotoxicity of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of ML251 in Human African Trypanosomiasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The parasite's unique reliance on glycolysis for energy production in its bloodstream form presents a critical vulnerability for therapeutic intervention. This technical guide delves into the significance of ML251, a potent and selective inhibitor of Trypanosoma brucei phosphofructokinase (TbPFK), a key enzyme in the glycolytic pathway. This document provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental methodologies, and the underlying signaling pathway, positioning this compound as a crucial tool for HAT research and a promising lead for drug development.

Introduction to Human African Trypanosomiasis and the Glycolytic Pathway

Human African Trypanosomiasis is a vector-borne parasitic disease transmitted by the tsetse fly, endemic to sub-Saharan Africa. The causative agent, Trypanosoma brucei, exists in two subspecies that infect humans: T. b. gambiense and T. b. rhodesiense. The disease progresses from a haemolymphatic stage, characterized by fever and headache, to a meningoencephalitic stage, where the parasite crosses the blood-brain barrier, leading to neurological symptoms and, if untreated, death.

A unique metabolic feature of the bloodstream form of T. brucei is its complete dependence on glycolysis for ATP synthesis. Unlike its host, the parasite lacks a functional Krebs cycle and oxidative phosphorylation. This metabolic dependency makes the glycolytic pathway an attractive target for the development of new anti-trypanosomal drugs.

This compound: A Potent Inhibitor of Trypanosoma brucei Phosphofructokinase

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This compound (N-(3,4-dichlorobenzyl)-5-methylisoxazole-3-carboxamide) was identified as a potent and selective inhibitor of T. brucei PFK (TbPFK). Its discovery represents a significant advancement in the pursuit of novel therapeutics for HAT.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | This compound Value | Reference Compound (Suramin) Value | Assay Type |

| IC50 (TbPFK) | 370 nM[1] | ~10 µM | Enzymatic (ADP-Glo) |

| EC50 (T. brucei) | 16.3 µM[1] | Not Reported | Cell-based (Growth Inhibition) |

| EC50 (MRC-5 cells) | > 46 µM | Not Reported | Cell-based (Cytotoxicity) |

Table 1: Inhibitory Potency of this compound against T. brucei Phosphofructokinase and Whole Parasites.

| Parameter | Value | Condition |

| Aqueous Solubility | > 81 µg/mL | Kinetic |

| Mouse Liver Microsomal Stability (t1/2) | 231 min | In vitro |

| Human Liver Microsomal Stability (t1/2) | 330 min | In vitro |

| Mouse Plasma Stability (% remaining after 2h) | > 95% | In vitro |

| Human Plasma Stability (% remaining after 2h) | > 95% | In vitro |

Table 2: In Vitro ADME Properties of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-trypanosomal effect by directly inhibiting TbPFK, thereby disrupting the glycolytic pathway. The kinetic mechanism of TbPFK follows an ordered pathway where MgATP binds to the enzyme first, followed by fructose-6-phosphate[2]. Fructose-1,6-bisphosphate is the first product to be released[2]. By blocking this crucial step, this compound effectively halts the primary energy production machinery of the parasite.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Enzymatic Assay: ADP-Glo™ Kinase Assay for TbPFK Inhibition

This assay quantifies TbPFK activity by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

-

Recombinant T. brucei Phosphofructokinase (TbPFK)

-

ATP

-

Fructose-6-Phosphate (F6P)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of TbPFK, and F6P.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by TbPFK into ATP and contains luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the TbPFK activity.

-

-

Inhibitor Screening (for IC50 determination):

-

Perform the assay in the presence of serial dilutions of this compound.

-

Calculate the percent inhibition for each concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

-

Cell-based Assay: T. brucei Growth Inhibition

This assay determines the effective concentration of this compound that inhibits the growth of bloodstream form T. brucei.

Materials:

-

Trypanosoma brucei brucei bloodstream form (e.g., strain 427)

-

Complete HMI-9 medium supplemented with 10% Fetal Bovine Serum

-

AlamarBlue® (Resazurin) solution

-

This compound

-

Sterile 96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture:

-

Maintain T. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium at 37°C with 5% CO₂.

-

-

Assay Setup:

-

Seed the 96-well plates with T. brucei at a density of 2 x 10⁴ cells/mL in a final volume of 200 µL per well.

-

Add serial dilutions of this compound to the wells. Include a DMSO control.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

-

Viability Assessment:

-

Add 20 µL of AlamarBlue® solution to each well.

-

Incubate for an additional 24 hours.

-

-

Data Acquisition:

-

Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The fluorescence intensity is proportional to the number of viable, metabolically active cells.

-

-

Data Analysis:

-

Calculate the percent inhibition of growth for each this compound concentration compared to the DMSO control.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Cell-based Assay: Cytotoxicity against MRC-5 Human Cells

This assay assesses the toxicity of this compound against a human cell line to determine its selectivity.

Materials:

-

MRC-5 human lung fibroblast cell line

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

This compound

-

Sterile 96-well plates

-

Absorbance plate reader

Procedure:

-

Cell Culture:

-

Culture MRC-5 cells in complete medium at 37°C with 5% CO₂.

-

-

Assay Setup:

-

Seed the 96-well plates with MRC-5 cells at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

-

Viability Assessment:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each this compound concentration relative to the DMSO control.

-

Determine the EC₅₀ value.

-

Synthesis of this compound

The synthesis of this compound, N-(3,4-dichlorobenzyl)-5-methylisoxazole-3-carboxamide, can be achieved through a straightforward amide coupling reaction.

References

An In-depth Technical Guide to the Chemical Properties of the Inhibitor ML251

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML251 is a potent and novel nanomolar inhibitor of phosphofructokinase (PFK) from Trypanosoma brucei (T. brucei) and Trypanosoma cruzi (T. cruzi), the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively.[1][2][3][4][5] In the infective bloodstream stage of these parasites, glycolysis is the sole source of ATP generation, making glycolytic enzymes like PFK promising drug targets.[1][2][3][6] PFK catalyzes a critical and essentially irreversible step in glycolysis, positioning it as a key control point in the pathway.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Phosphofructokinase

| Compound | T. brucei PFK IC50 (nM) | T. cruzi PFK IC50 (nM) |

| This compound (30) | 24 | 120 |

| Analog 39 | 79 | 41 |

| Analog 40 | 24 | 120 |

| Analog 42 | 15 | - |

IC50 values represent the half-maximal inhibitory concentration and are the average of at least three separate experiments.[1]

Table 2: In Vitro ADME Properties of this compound

| Compound | Aqueous Kinetic Solubility (µg/mL) | Mouse Liver Microsomal Stability (t1/2 in min) | Rat Liver Microsomal Stability (t1/2 in min) | Human Liver Microsomal Stability (t1/2 in min) | Mouse Plasma Stability (% remaining after 2h) | Human Plasma Stability (% remaining after 2h) |

| This compound | 23.3 | 408 | 9.7 | - | - | - |

Mechanism of Action

This compound belongs to a para-amidosulfonamide chemotype.[1] Studies involving a potent analog of this compound, compound 42, have elucidated the mechanism of action.[1] Lineweaver-Burk analysis of initial enzyme velocities indicates that this class of inhibitors competes with the substrate fructose 6-phosphate (F6P) for binding to PFK.[1] The inhibition is of a mixed type with respect to the co-substrate ATP.[1]

Signaling Pathway Context: Glycolysis in Trypanosoma

This compound targets a key enzyme in the glycolytic pathway, which is the primary energy source for the bloodstream form of Trypanosoma.

Experimental Protocols

The primary assay used for identifying and characterizing this compound was a high-throughput screening biochemical assay.

ADP-Glo™ Kinase Assay (Promega)

This assay was adapted to quantify PFK activity by measuring the amount of ADP produced.

-

Compound Preparation : A library of 330,683 compounds was screened at six different concentrations, ranging from 3.7 nM to 57.5 µM.[1]

-

Enzyme Reaction : Recombinant T. brucei PFK is incubated with the test compounds. The enzymatic reaction is initiated by the addition of the substrates, fructose 6-phosphate and ATP.

-

ADP Detection : After the enzymatic reaction, the ADP-Glo™ Reagent is added to terminate the PFK reaction and deplete the remaining ATP.

-

Signal Generation : The Kinase Detection Reagent is then added, which contains an enzyme (ADP-Glo™ Kinase) that uses the newly synthesized ADP to produce ATP. This newly generated ATP is then used by luciferase to produce light.

-

Data Acquisition : The luminescent signal, which is directly proportional to the amount of ADP produced and thus the PFK activity, is measured using a plate reader.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.[1]

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against T. brucei brucei and two human cell lines, KB-3-1 (cervical carcinoma) and MRC-5 (lung fibroblast), after a 72-hour incubation period.[7]

Conclusion

This compound is a potent inhibitor of T. brucei and T. cruzi phosphofructokinase, a critical enzyme in the parasites' energy metabolism. Its mechanism of action involves competition with fructose 6-phosphate. The data presented here, derived from robust biochemical assays, underscore the potential of this compound as a lead compound for the development of novel therapies against trypanosomal diseases. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize its therapeutic potential.

References

- 1. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 3. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - figshare - Figshare [figshare.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Figure 8, Cytotoxicity of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational Research on ML251 as an Anti-parasitic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML251 is a potent and selective inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of the parasitic protozoa Trypanosoma brucei and Trypanosoma cruzi.[1][2] These parasites are the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. The glycolytic pathway is the sole source of ATP for the bloodstream form of T. brucei, making it a prime target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative efficacy, experimental protocols, and structure-activity relationships.

Mechanism of Action: Inhibition of Phosphofructokinase

This compound exerts its anti-parasitic effect by inhibiting the enzyme phosphofructokinase (PFK). PFK catalyzes the essentially irreversible conversion of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate, a critical committed step in glycolysis.[1] By blocking this step, this compound disrupts the parasite's primary energy production pathway, leading to cell death.

Kinetic studies have shown that analogues of this compound exhibit mixed inhibition with respect to ATP and competitive inhibition with respect to fructose 6-phosphate (F6P).[1]

Quantitative Efficacy and Selectivity

This compound demonstrates potent inhibition of T. brucei and T. cruzi PFK with sub-micromolar IC50 values. The compound also shows activity against cultured T. brucei parasites. Importantly, this compound exhibits selectivity for the parasitic enzymes over mammalian PFK and lacks significant cytotoxicity against human cell lines at effective concentrations.

Table 1: In Vitro Efficacy of this compound and Analogs against Parasite PFK and Whole-Cell Growth

| Compound | T. brucei PFK IC50 (µM) | T. cruzi PFK IC50 (µM) | T. brucei Growth EC50 (µM) |

| This compound (30) | 0.37 | 0.13 | 16.3 |

| 1 | 1.1 | - | 26.8 |

| 42 | 0.015 | - | - |

| Data sourced from Brimacombe et al., 2014 and the NIH Probe Report.[1][3] |

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | CC50 (µM) |

| MRC-5 | Human Lung Fibroblast | >57 |

| KB-3-1 | Human Cervical Carcinoma | >57 |

| Data sourced from the NIH Probe Report.[3] |

Experimental Protocols

Biochemical Assay for PFK Inhibition (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of PFK by detecting the amount of ADP produced in the enzymatic reaction.

Protocol Steps:

-

Compound Plating: 2.5 µL of compound dilutions in DMSO are dispensed into 1536-well plates.

-

Enzyme Addition: 2.5 µL of a solution containing recombinant T. brucei PFK is added to each well.

-

Substrate Addition: The reaction is initiated by adding 2.5 µL of a substrate solution containing fructose 6-phosphate and ATP.

-

Incubation: The plate is incubated for 30 minutes at room temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination: 5 µL of ADP-Glo™ reagent is added to terminate the PFK reaction and deplete any unconsumed ATP.

-

Incubation: The plate is incubated for 40 minutes at room temperature.

-

Signal Generation: 10 µL of Kinase Detection Reagent is added. This reagent converts the ADP produced by PFK into ATP, which then drives a luciferase reaction, generating a luminescent signal.

-

Incubation: The plate is incubated for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Reading: The luminescence of each well is measured using a suitable plate reader. A decrease in luminescence compared to control wells indicates inhibition of PFK.

Trypanosoma brucei Growth Inhibition Assay

This cell-based assay determines the efficacy of compounds in inhibiting the growth of live T. brucei parasites.

Protocol Steps:

-

Compound Plating: Serial dilutions of this compound are prepared in a 96-well plate.

-

Parasite Seeding: Trypanosoma brucei bloodstream forms (Lister 427 strain) are added to each well to a final density of approximately 5 x 10³ cells/mL.[3]

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Staining: Alamar Blue (resazurin) is added to each well. Resazurin is a cell viability indicator that is reduced to the fluorescent resorufin by metabolically active cells.

-

Incubation: The plate is incubated for an additional 4 hours to allow for the conversion of resazurin.[3]

-

Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. A decrease in fluorescence indicates a reduction in cell viability.

Mammalian Cell Cytotoxicity Assay

This assay is used to assess the toxicity of this compound against human cell lines to determine its selectivity.

Protocol Steps:

-

Cell Seeding: Human cells, such as MRC-5 (human lung fibroblasts) or KB-3-1 (human cervical carcinoma), are plated in 96-well plates and allowed to adhere overnight.

-

Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated with the compound for 72 hours.

-

Viability Assessment: A cell viability reagent, such as resazurin or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well.

-

Incubation: The plate is incubated for the time specified by the viability reagent manufacturer to allow for signal development.

-

Signal Measurement: The fluorescence or luminescence is measured using a plate reader. A decrease in signal compared to untreated control cells indicates cytotoxicity.

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a para-amidosulfonamide scaffold to optimize its potency against T. brucei PFK.

Key findings from the SAR studies include:

-

Benzyl Group: A 3,4-dihalo substitution on the benzyl ring was found to be crucial for potent inhibitory activity.

-

Isoxazole Moiety: Removal of the 5-methyl group from the isoxazole ring of the initial hit compound resulted in a slight improvement in potency, leading to the identification of this compound.

-

Heterocycle Replacement: Exploration of other heterocyclic replacements for the isoxazole led to the discovery of even more potent inhibitors, with a thiadiazole analog (compound 42) showing an IC50 of 15 nM against T. brucei PFK.[1]

Conclusion

This compound is a valuable chemical probe for studying the role of glycolysis in Trypanosoma parasites. Its potent and selective inhibition of PFK, coupled with its activity in whole-cell parasite assays and favorable in vitro ADME properties, establishes it as a promising lead compound for the development of novel therapeutics for Human African Trypanosomiasis and Chagas disease. The detailed experimental protocols and structure-activity relationships presented in this guide provide a solid foundation for further research and optimization of this important anti-parasitic agent.

References

- 1. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ML251 for Phosphofructokinase (PFK) Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphofructokinase (PFK) is a pivotal regulatory enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3][4] This step is a critical control point for glucose metabolism and is implicated in various pathological conditions, including cancer and parasitic infections.[1][5] Consequently, PFK has emerged as a promising therapeutic target. ML251 is a potent inhibitor of PFK, particularly demonstrating nanomolar efficacy against PFK from Trypanosoma brucei and Trypanosoma cruzi.[6] This document provides a detailed protocol for utilizing this compound in a phosphofructokinase enzyme inhibition assay, suitable for screening and characterization of PFK inhibitors.

The assay outlined below is a coupled-enzyme colorimetric assay.[2][7][8] PFK activity is determined by measuring the production of ADP, which is subsequently used in a series of reactions that lead to the generation of a colored product. The absorbance of this product is directly proportional to the PFK activity.

Signaling Pathway

Caption: Inhibition of PFK by this compound in the glycolytic pathway.

Experimental Protocols

This protocol is adapted from commercially available PFK activity assay kits and is optimized for the screening of inhibitors like this compound.[7][8]

Materials and Reagents

-

Recombinant human PFK-1 enzyme

-

This compound

-

PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl2)[9]

-

Fructose-6-Phosphate (F6P)

-

Adenosine Triphosphate (ATP)

-

Coupled enzyme mix (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)[9]

-

NADH

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the assay format[1][10]

-

Dimethyl sulfoxide (DMSO)

Reagent Preparation

-

PFK Enzyme Stock Solution: Reconstitute lyophilized PFK enzyme in PFK Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Substrate Solutions: Prepare stock solutions of F6P (100 mM) and ATP (100 mM) in deionized water. Store at -20°C.

-

NADH Stock Solution: Prepare a 10 mM stock solution of NADH in PFK Assay Buffer.

Assay Procedure

The following procedure is for a single well in a 96-well plate. Prepare a master mix for each condition to ensure consistency.

| Step | Reagent | Volume (µL) | Final Concentration | Incubation Time/Temp |

| 1. Inhibitor Addition | PFK Assay Buffer | Variable | - | - |

| This compound (or DMSO for control) | 10 | Variable (e.g., 0.1 nM to 100 µM) | 15 min at 25°C | |

| 2. Enzyme Addition | PFK Enzyme | 10 | 10 µg/mL | |

| 3. Reaction Initiation | Reaction Mix (F6P, ATP, Coupled Enzymes, NADH) | 80 | 1 mM F6P, 1 mM ATP, appropriate enzyme units, 0.2 mM NADH | 30 min at 37°C |

| 4. Absorbance Reading | - | - | - | Every 5 min |

Detailed Steps:

-

Inhibitor Preparation: Prepare serial dilutions of this compound from the 10 mM stock solution in PFK Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

Assay Plate Setup:

-

Blank (No Enzyme): Add PFK Assay Buffer and the highest concentration of this compound.

-

Positive Control (No Inhibitor): Add PFK Assay Buffer and DMSO.

-

Inhibitor Wells: Add the serially diluted this compound.

-

-

Pre-incubation: Add 10 µL of the PFK enzyme solution to each well (except the blank). Mix gently and pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a Reaction Mix containing F6P, ATP, the coupled enzyme mix, and NADH in PFK Assay Buffer. Add 80 µL of the Reaction Mix to each well to start the reaction.

-

Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm (due to NADH oxidation) every 5 minutes for 30 minutes at 37°C using a microplate reader.[10] Alternatively, for colorimetric assays measuring a final colored product, take an endpoint reading at 450 nm after the 30-minute incubation.[2][7]

Experimental Workflow

Caption: Workflow for the PFK enzyme inhibition assay.

Data Analysis

-

Calculate the rate of reaction: For kinetic assays, determine the rate of NADH consumption (slope of the linear portion of the absorbance vs. time curve). For endpoint assays, use the final absorbance reading.

-

Correct for Blank: Subtract the absorbance reading of the blank from all other readings.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rateinhibitor / Ratecontrol)] * 100

-

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The reported IC50 for this compound against T. brucei PFK is 0.37 µM and against T. cruzi PFK is 0.13 µM.[6]

Data Analysis Workflow

Caption: Workflow for data analysis of PFK inhibition.

Summary of Quantitative Data

| Parameter | Value |

| Reagent Concentrations | |

| PFK Enzyme | 10 µg/mL |

| Fructose-6-Phosphate (F6P) | 1 mM |

| ATP | 1 mM |

| NADH | 0.2 mM |

| This compound | 0.1 nM - 100 µM (example range) |

| DMSO | < 1% |

| Volumes | |

| Total Assay Volume | 100 µL |

| Incubation Conditions | |

| Pre-incubation (Enzyme-Inhibitor) | 15 minutes at 25°C |

| Reaction Incubation | 30 minutes at 37°C |

| Measurement | |

| Wavelength | 340 nm (NADH) or 450 nm (Colorimetric) |

| Readout | Kinetic or Endpoint |

Troubleshooting

-

High background signal: Ensure the coupled enzymes are free of contaminating PFK activity. Run a control without PFK to check for background NADH oxidation.

-

Low signal: Increase the concentration of PFK enzyme or the incubation time. Ensure all reagents are properly stored and have not degraded.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Use a multichannel pipette for adding master mixes to reduce variability.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to study PFK inhibition and screen for novel inhibitors of this critical metabolic enzyme.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. Amplite® Colorimetric Phosphofructokinase (PFK) Activity Assay Kit | AAT Bioquest [aatbio.com]

- 3. mybiosource.com [mybiosource.com]

- 4. scbt.com [scbt.com]

- 5. Small-molecule inhibitors of 6-phosphofructo-1-kinase simultaneously suppress lactate and superoxide generation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measuring ML251's Effect on Phosphofructokinase (PFK) Activity Using the ADP-Glo™ Kinase Assay

Introduction

Phosphofructokinase (PFK) is a crucial regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate (F6P) and ATP to fructose-1,6-bisphosphate (FBP) and ADP.[1] This step is a major control point for the glycolytic pathway, which is central to cellular energy metabolism.[1][2] Dysregulation of PFK activity has been implicated in various diseases, including cancer and metabolic disorders.[3] ML251 has been identified as a potent and novel inhibitor of PFK in Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT).[4][5][6] The glycolytic pathway is the sole source of ATP for the infective stage of these parasites, making PFK a promising drug target.[4][6]

The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent assay designed to measure the activity of any ADP-generating enzyme, such as kinases.[7][8] The assay quantifies the amount of ADP produced in an enzymatic reaction, which is directly proportional to the enzyme's activity.[7][8] This application note provides a detailed protocol for utilizing the ADP-Glo™ Kinase Assay to determine the effect of the small molecule inhibitor this compound on PFK activity.

Principle of the Assay